molecular formula C14H17Cl3O3 B15177509 Pentyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 84162-64-1

Pentyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B15177509
CAS No.: 84162-64-1
M. Wt: 339.6 g/mol
InChI Key: SZBKTVIRGPPGAJ-UHFFFAOYSA-N
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Description

Pentyl 2-(2,4,5-trichlorophenoxy)propionate (CAS: 53404-10-7) is a chlorophenoxy herbicide derived from 2-(2,4,5-trichlorophenoxy)propionic acid (commonly known as Silvex or Fenoprop). Its molecular formula is C₁₃H₁₅Cl₃O₃, with an average molecular mass of 333.61 g/mol. The compound features a pentyl ester group attached to the propionic acid backbone and a 2,4,5-trichlorophenoxy substituent, which confers herbicidal activity by mimicking auxin hormones in plants, leading to uncontrolled growth and death in broadleaf weeds .

Properties

CAS No.

84162-64-1

Molecular Formula

C14H17Cl3O3

Molecular Weight

339.6 g/mol

IUPAC Name

pentyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C14H17Cl3O3/c1-3-4-5-6-19-14(18)9(2)20-13-8-11(16)10(15)7-12(13)17/h7-9H,3-6H2,1-2H3

InChI Key

SZBKTVIRGPPGAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2SO4Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2O\text{2-(2,4,5-trichlorophenoxy)propionic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2​SO4​​Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2,4,5-trichlorophenoxy)propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.

    Oxidation: Various carboxylic acids or oxidized derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Pentyl 2-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research, including:

    Agriculture: It is used as a herbicide to control broadleaf weeds in various crops.

    Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

Mechanism of Action

The mechanism of action of Pentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns.

Comparison with Similar Compounds

Fenoprop-butyl (Butyl 2-(2,4,5-Trichlorophenoxy)propionate)

  • CAS : 13557-98-7
  • Molecular Formula : C₁₃H₁₅Cl₃O₃
  • Structure : Differs only in the ester group (butyl instead of pentyl).
  • Registered as a plant growth regulator and herbicide, with applications in cereal crops .
  • Solubility : Slightly soluble in water, comparable to the pentyl derivative .

Silvex Butoxyethyl Ester (2-Butoxyethyl 2-(2,4,5-Trichlorophenoxy)propionate)

  • CAS : 19398-13-7
  • Molecular Formula : C₁₄H₁₇Cl₃O₄
  • Structure : Incorporates a butoxyethyl ester group, introducing an ether linkage.
  • Properties : Enhanced solubility in polar organic solvents due to the ether moiety. Used in formulations requiring better miscibility with surfactants or adjuvants. EPA-registered as a herbicide with activity against woody plants .

Erbon (2-(2,4,5-Trichlorophenoxy)ethyl 2,2-Dichloropropionate)

  • CAS : 136-25-4
  • Molecular Formula : C₁₁H₉Cl₅O₃
  • Structure : Replaces the propionate with a 2,2-dichloropropionate group and uses an ethyl ester.
  • Properties: Broader-spectrum herbicidal activity due to the dichlorinated acid moiety. Known for soil persistence and higher toxicity to non-target species .

Pentyl (1)-2-(4-Chloro-2-Methylphenoxy)propionate

  • CAS/EC : EC 307-407-5
  • Molecular Formula : C₁₅H₁₉ClO₃
  • Structure: Substitutes the 2,4,5-trichlorophenoxy group with a 4-chloro-2-methylphenoxy group.
  • Properties : Targets grasses rather than broadleaf weeds, demonstrating the critical role of chlorine substitution patterns in herbicidal specificity .

Comparative Data Table

Compound Name CAS Molecular Formula Ester Group Phenoxy Substituent Key Applications
Pentyl 2-(2,4,5-TCP)propionate 53404-10-7 C₁₃H₁₅Cl₃O₃ Pentyl 2,4,5-Trichloro Broadleaf weed control
Fenoprop-butyl 13557-98-7 C₁₃H₁₅Cl₃O₃ Butyl 2,4,5-Trichloro Cereal crops, growth regulation
Silvex Butoxyethyl Ester 19398-13-7 C₁₄H₁₇Cl₃O₄ Butoxyethyl 2,4,5-Trichloro Woody plant control
Erbon 136-25-4 C₁₁H₉Cl₅O₃ Ethyl 2,4,5-Trichloro Soil-active herbicide
Pentyl (1)-2-(4-Cl-2-MeP)propionate EC 307-407-5 C₁₅H₁₉ClO₃ Pentyl 4-Chloro-2-methyl Grass-specific herbicide

Key Findings from Research

Ester Chain Impact : Longer alkyl chains (e.g., pentyl vs. butyl) increase lipid solubility, enhancing foliar absorption but raising environmental persistence concerns .

Substituent Specificity: The 2,4,5-trichlorophenoxy group is critical for auxin mimicry, while modifications (e.g., 4-chloro-2-methyl) shift target species .

Solubility and Formulation : Butoxyethyl and similar esters improve compatibility with emulsifiable concentrates, expanding application methods .

Toxicity Profile : Compounds with dichlorinated acid moieties (e.g., Erbon) exhibit higher mammalian toxicity, necessitating stricter regulatory controls .

Biological Activity

Pentyl 2-(2,4,5-trichlorophenoxy)propionate is a synthetic compound primarily recognized for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are known for mimicking the plant growth hormone auxin. This article explores the biological activity of this compound, its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from pentanol and 2-(2,4,5-trichlorophenoxy)propionic acid. Its molecular formula is C15H15Cl3O3C_{15}H_{15}Cl_3O_3, with a molecular weight of approximately 339.64 g/mol. The presence of three chlorine atoms in its structure contributes to its potency and environmental persistence compared to less chlorinated analogs.

The primary mechanism of action for this compound involves:

  • Auxin Mimicry : The compound mimics indoleacetic acid (IAA), a natural plant hormone. This leads to abnormal growth patterns in target plants, characterized by rapid cell division and elongation, ultimately resulting in plant death.
  • Disruption of Growth Regulation : It disrupts normal physiological processes in plants by altering gene expression related to growth regulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Herbicidal EffectCauses uncontrolled growth leading to plant death.
PhytotoxicityExhibits toxicity to non-target plant species at certain concentrations.
Environmental PersistenceHigh stability in soil and water due to chlorination increases potential risks.

Case Studies and Research Findings

  • Field Studies : Research conducted in agricultural settings has demonstrated the effectiveness of this compound against various weed species. In controlled trials, it showed significant reduction in weed biomass compared to untreated plots.
  • Ecological Impact Assessments : Studies have indicated potential adverse effects on non-target plant species and soil microbiota. For instance, a study highlighted that application of this herbicide led to a decline in biodiversity within treated areas.
  • Regulatory Concerns : Due to its environmental persistence and potential health risks associated with exposure, regulatory bodies have imposed restrictions on its use in several regions. The U.S. Environmental Protection Agency (EPA) has conducted assessments indicating the need for careful management practices when using this herbicide.

Q & A

Q. What are the optimal synthetic pathways for Pentyl 2-(2,4,5-trichlorophenoxy)propionate, and how can computational methods guide experimental design?

  • Methodological Answer : Begin with quantum chemical calculations (e.g., DFT) to model reaction pathways and intermediates, focusing on the steric and electronic effects of the trichlorophenoxy group. Use reaction path search algorithms to predict activation energies and selectivity . Validate computational predictions via controlled esterification experiments, employing propionic acid derivatives and pentanol under acid catalysis. Monitor reaction progress using HPLC or GC-MS for yield optimization and byproduct identification .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

  • Methodological Answer : Determine solubility and partition coefficients (logP) using shake-flask methods with octanol-water systems. Measure thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Structural elucidation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with emphasis on distinguishing chlorine substitution patterns in the phenoxy group . For purity assessment, combine HPLC with UV-Vis detection (λ = 254 nm) and compare retention times against synthetic standards .

Q. What environmental persistence data exist for this compound, and how should researchers design ecotoxicological studies?

  • Methodological Answer : Conduct hydrolysis studies under varying pH (4–9) and temperature (20–40°C) to assess stability. For photodegradation, use simulated sunlight (e.g., xenon arc lamps) and analyze degradation products via LC-QTOF-MS. Ecotoxicity testing should follow OECD guidelines: use Daphnia magna for acute toxicity (48-hr EC₅₀) and soil microcosms to evaluate microbial degradation rates . Include comparative analysis with dichlorophenoxy analogs to contextualize chlorine substitution impacts .

Advanced Research Questions

Q. How can conflicting data on the degradation pathways of chlorophenoxypropionates be resolved, particularly for this compound?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹⁴C-tagged propionate) to trace metabolic pathways in soil and aquatic systems. Pair this with molecular dynamics simulations to predict binding affinities to microbial enzymes (e.g., hydrolases). Discrepancies in half-life data may arise from matrix effects; thus, validate findings across multiple environmental matrices (e.g., loam vs. clay soils) using standardized OECD 307 protocols . Cross-reference computational degradation models (e.g., EPI Suite) with experimental LC-MS/MS data to identify overlooked intermediates .

Q. What strategies can mitigate interference from co-eluting chlorinated analogs during chromatographic analysis?

  • Methodological Answer : Optimize chromatographic separation using a C18 column with a gradient elution program (acetonitrile/water + 0.1% formic acid). Enhance specificity via tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), targeting unique fragmentation ions (e.g., m/z 305 → 197 for the trichloro derivative). For complex matrices, employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the target compound from structurally similar interferents . Validate method robustness using spiked recovery experiments (70–120% acceptable range) .

Q. How do steric and electronic effects of the 2,4,5-trichlorophenoxy group influence reactivity in catalytic systems?

  • Methodological Answer : Perform Hammett analysis to quantify electronic effects by comparing reaction rates with meta- and para-substituted analogs. Use molecular docking simulations to assess steric hindrance in enzyme-catalyzed reactions (e.g., lipase-mediated ester hydrolysis). Experimentally, evaluate catalytic efficiency using immobilized metal catalysts (e.g., Pd/C) under hydrogenation conditions, monitoring dechlorination products via GC-ECD . Correlate computational descriptors (e.g., LUMO energy) with experimental turnover frequencies (TOF) .

Q. What computational frameworks are suitable for predicting the endocrine-disrupting potential of this compound?

  • Methodological Answer : Utilize ligand-based virtual screening (LBVS) to predict binding affinities to nuclear receptors (e.g., estrogen receptor α). Train machine learning models on existing ToxCast data for chlorophenoxy compounds, using molecular fingerprints (e.g., ECFP4) as features. Validate predictions via in vitro reporter gene assays (e.g., ER-CALUX), ensuring dose-response alignment with computational EC₅₀ values . Address false positives by incorporating molecular dynamics simulations of receptor-ligand stability .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving chlorophenoxypropionates?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control to document experimental parameters (e.g., catalyst loading, temperature gradients). Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to standardize data formats for computational-experimental cross-validation . For reproducibility, publish raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) and provide detailed metadata aligned with FAIR principles .

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